2-Hydroxy-4-methyl-5-nitrobenzotrifluoride
Overview
Description
2-Hydroxy-4-methyl-5-nitrobenzotrifluoride is an organic compound with the molecular formula C8H6F3NO3. It is characterized by the presence of a hydroxyl group, a methyl group, a nitro group, and three fluorine atoms attached to a benzene ring. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-methyl-5-nitrobenzotrifluoride typically involves the nitration of 4-methyl-2-trifluoromethylphenol. The reaction is carried out using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration process .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous-flow reactors to ensure better control over reaction parameters and to enhance safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4-methyl-5-nitrobenzotrifluoride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of 2-hydroxy-4-methyl-5-nitrobenzaldehyde.
Reduction: Formation of 2-hydroxy-4-methyl-5-aminobenzotrifluoride.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-4-methyl-5-nitrobenzotrifluoride is employed in several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methyl-5-nitrobenzotrifluoride involves its interaction with specific molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
2-Methyl-5-nitrobenzotrifluoride: Similar structure but lacks the hydroxyl group.
2-Hydroxybenzotrifluoride: Similar structure but lacks the nitro and methyl groups.
5-Fluoro-2-nitrobenzotrifluoride: Similar structure but has a fluorine atom instead of a hydroxyl group.
Uniqueness: 2-Hydroxy-4-methyl-5-nitrobenzotrifluoride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological properties. The presence of both electron-withdrawing (nitro and trifluoromethyl) and electron-donating (hydroxyl and methyl) groups allows for versatile chemical transformations and interactions.
Properties
IUPAC Name |
5-methyl-4-nitro-2-(trifluoromethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-4-2-7(13)5(8(9,10)11)3-6(4)12(14)15/h2-3,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCUJEBAOWOQMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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